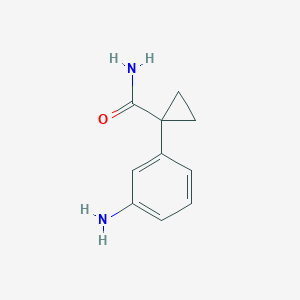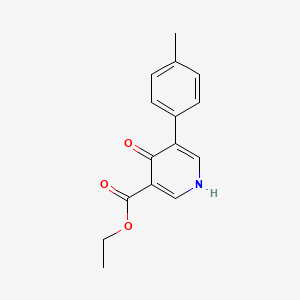
(2-アミノ-3-メチルフェニル)(3-フルオロフェニル)メタノン
概要
説明
“(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C14H12FNO and a molecular weight of 229.25 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12FNO/c1-9-6-5-7-12(15)14(17)10-8-11(16)3-2-4-13(9)10/h2-8H,16H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone” is a solid substance . It has a molecular weight of 229.25 . The compound should be stored in a refrigerator .科学的研究の応用
複素環式化合物の合成
2-アミノベンゾフェノンは、様々な重要な複素環式化合物の合成において有機化学において貴重な合成中間体として役立ちます。 これらには、キノリン、テトラヒドロキノリン、キナゾリン、1,2-ジヒドロキナゾリン、2,3-二置換インドール、3,3-ジメチル-9-フェニル-3,4-ジヒドロアクリジン-1(2H)-オン、ジベンゾジアゼピンなどが含まれます 。これらの複素環構造は、医薬品、農薬、染料によく見られます。
Safety and Hazards
作用機序
Target of Action
The primary targets of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone are currently unknown. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone Indole derivatives are known to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
The biochemical pathways affected by (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone Indole derivatives are known to possess various biological activities, affecting a wide range of pathways . .
Result of Action
The molecular and cellular effects of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone As an indole derivative, it may have a broad spectrum of biological activities , but the specific effects of this compound are yet to be determined.
生化学分析
Biochemical Properties
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of target molecules .
Cellular Effects
The effects of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact the expression of specific genes, thereby altering cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone exerts its effects through various mechanisms. It may bind to biomolecules, such as proteins or nucleic acids, and alter their activity. This compound can also inhibit or activate enzymes, leading to changes in biochemical pathways. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone can change over time. Its stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
Within cells and tissues, (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. Understanding these processes is crucial for determining the compound’s bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
(2-amino-3-methylphenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-4-2-7-12(13(9)16)14(17)10-5-3-6-11(15)8-10/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMCWZOLOITOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





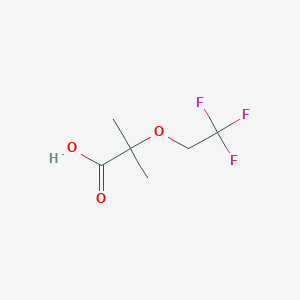
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
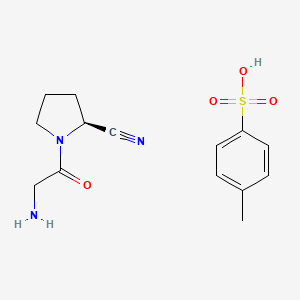
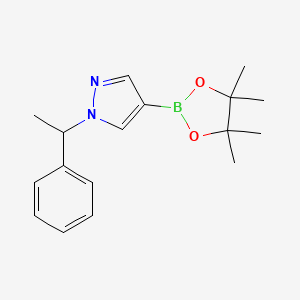

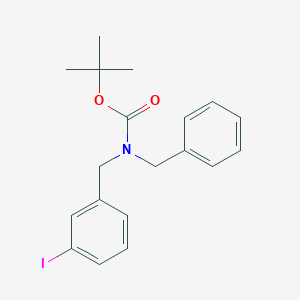
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
